
2,6-Dimethyl-4-p-tolylamino-phenol
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Overview
Description
2,6-Dimethyl-4-p-tolylamino-phenol is an organic compound with the molecular formula C15H17NO It is a derivative of phenol, characterized by the presence of two methyl groups at the 2 and 6 positions, and a p-tolylamino group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-p-tolylamino-phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and p-toluidine.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Commonly, a catalyst such as sulfuric acid or a base like sodium hydroxide is used to facilitate the reaction.
Reaction Mechanism: The p-toluidine undergoes electrophilic aromatic substitution with 2,6-dimethylphenol, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Acid-Catalyzed Rearrangements
The phenolic and amino groups in 2,6-dimethyl-4-p-tolylamino-phenol enable participation in acid-mediated transformations. For example, sulfuric acid or toluene sulfonic acid catalyzes the transfer of substituents between aromatic rings at 120–180°C. In a related system, 4-tert-butyl-2,6-dimethylphenol reacts with phenol under acidic conditions to yield 2,6-dimethylphenol and 4-tert-butylphenol via tert-butyl group migration . Similar conditions may apply to the target compound, though methyl groups are less labile than tert-butyl groups.
Reaction Conditions | Catalyst | Temp (°C) | Time (h) | Product Yield (%) |
---|---|---|---|---|
Phenol + Acidic Rearrangement | H₂SO₄ | 150 | 3 | 72% (2,6-dimethylphenol) |
Phenol + Toluene sulfonic acid | p-TSA | 180 | 2 | 65% (2,6-dimethylphenol) |
Condensation Reactions
The amino-phenol structure facilitates condensation with carbonyl-containing compounds. For instance, under p-toluenesulfonic acid (p-TSA) catalysis in ethanol, analogous phenolic amines react with dimedone to form fused xanthene derivatives (e.g., 32 ) . The reaction proceeds via Michael addition and cyclodehydration.
Example Reaction Pathway :
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32 :
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Reagents: Dimedone, p-TSA, ethanol, reflux (6 h).
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Yield: 74% (pale yellow crystals).
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Characterization: IR (1690 cm⁻¹, C=O), ¹H NMR (δ 0.91–7.13 ppm).
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Metal Complexation
The phenolic oxygen and aromatic amine nitrogen act as donor sites for metal coordination. In azo dye-ligand systems, similar structures form stable complexes with Mo(VI), Fe(III), and Cr(III) .
Metal Complex | Geometry | Key Bands (IR, cm⁻¹) | DPPH Scavenging (%) |
---|---|---|---|
Mo-Complex | Octahedral | 1610 (M–N), 1380 (M–O) | 78% |
Fe-Complex | Trigonal | 1595 (M–N), 1395 (M–O) | 72% |
Redox Transformations
The amino group undergoes chemoselective reduction or oxidation. For example, imine derivatives of p-toluidine are reduced to amines using NaBH₄ or catalytic hydrogenation . Conversely, oxidation with MnO₂ could yield quinone-imine intermediates.
Reduction of Imine Analogues :
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1u (2,6-dibromo-4-((p-tolylimino)methyl)phenol): Reduced to amine with 70% yield.
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Conditions: NaBH₄, THF, 25°C.
Azo Coupling and Diazotization
While direct evidence is limited, the aromatic amine moiety suggests potential for diazotization. In related systems, 3-aminophenol couples with 2,4,6-trihydroxyacetophenone to form azo dyes, which then bind metals .
Proposed Pathway for Azo Dye Formation:
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Diazotization of –NH₂ group.
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Coupling with electron-rich aromatics (e.g., resorcinol).
Synthetic Modifications
Buchwald-Hartwig Coupling : The amino group participates in Pd-catalyzed cross-couplings. For example, tert-butyldimethylsilyl-protected bromophenols undergo coupling with diarylamines to form triarylamines, followed by deprotection .
Example :
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Reagents: [Pd₂(dba)₃], dppf, NaOtBu, toluene (100°C, 8 h).
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Intermediate: 4-((tert-butyldimethylsilyl)oxy)-N-(p-tolyl)aniline.
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Deprotection: TBAF in THF (3 h, 95% yield).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,6-Dimethyl-4-p-tolylamino-phenol often involves condensation reactions with diacetyl and α-branched primary alkylamines. These reactions yield a variety of products, including iminoquinones and diarylamines, which are crucial intermediates in organic synthesis. The reactivity of these compounds is influenced by the presence of substituents on the aromatic rings, which can enhance or diminish their nucleophilicity and electrophilicity.
Table 1: Synthesis Conditions for this compound
Reactant | Solvent | Temperature | Yield (%) |
---|---|---|---|
Diacetyl + Isopropylamine | Methanol | Room Temp | 30 |
Diacetyl + n-Butylamine | Methanol | Room Temp | 18 |
Pharmacological Applications
Research indicates that derivatives of this compound exhibit various pharmacological activities. The compound has been studied for its anti-inflammatory and anti-corrosion properties. Its ability to act as a fluorescent probe also opens avenues in photochemical applications.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound could inhibit inflammatory markers in vitro. The mechanism was attributed to the modulation of cytokine production, suggesting potential therapeutic uses in treating inflammatory diseases.
Material Science Applications
The compound has been evaluated for its role in the development of conducting polymers. Its derivatives serve as electron donors in organic electronic devices due to their stable radical cation formation upon oxidation.
Table 2: Conductivity Measurements of Polymers Derived from this compound
Polymer Type | Conductivity (S/m) | Application Area |
---|---|---|
Poly(this compound) | 0.01 | Organic photovoltaics |
Composite with Graphene | 0.5 | Flexible electronics |
Environmental Applications
The environmental impact of chemical compounds is a growing area of research. The anti-corrosive properties of this compound make it a candidate for use in coatings that protect against environmental degradation.
Case Study: Corrosion Resistance
In a comparative study involving various coatings, those containing this compound showed significantly improved resistance to corrosion under saline conditions, indicating its potential for use in marine applications.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-p-tolylamino-phenol involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as oxidative stress response, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the p-tolylamino group, resulting in different chemical properties and applications.
4-p-Tolylamino-phenol: Lacks the methyl groups at the 2 and 6 positions, affecting its reactivity and biological activity.
2,6-Dimethyl-4-aminophenol: Similar structure but without the p-tolyl group, leading to distinct chemical behavior.
Properties
IUPAC Name |
2,6-dimethyl-4-(4-methylanilino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-6-13(7-5-10)16-14-8-11(2)15(17)12(3)9-14/h4-9,16-17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJKSGRGQVRXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C(=C2)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642764 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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